molecular formula C11H12Cl2N2 B13286791 4-(2-pyridinyl)Benzenamine Dihydrochloride

4-(2-pyridinyl)Benzenamine Dihydrochloride

Cat. No.: B13286791
M. Wt: 243.13 g/mol
InChI Key: HKVGTYKEOTUJEP-UHFFFAOYSA-N
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Description

4-(2-pyridinyl)Benzenamine Dihydrochloride is a chemical compound with the molecular formula C11H11ClN2. It is a derivative of benzenamine, where the amine group is substituted with a pyridinyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridinyl)Benzenamine Dihydrochloride typically involves the reaction of 2-bromopyridine with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridinyl)Benzenamine Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(2-pyridinyl)Benzenamine Dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(2-pyridinyl)Benzenamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-pyridinyl)Benzenamine Dihydrochloride
  • 4-(3-pyridinyl)Benzenamine Dihydrochloride
  • 4-(2-pyridinyl)Benzenamine Monohydrochloride

Uniqueness

4-(2-pyridinyl)Benzenamine Dihydrochloride is unique due to the position of the pyridinyl group, which influences its chemical reactivity and binding properties. Compared to its isomers, it may exhibit different pharmacological activities and binding affinities, making it a valuable compound for specific research applications.

Biological Activity

4-(2-Pyridinyl)benzenamine dihydrochloride, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring which is known for enhancing the pharmacological properties of various drugs. The focus of this article is to explore its biological activity, including its synthesis, mechanisms of action, and applications in therapeutic contexts.

  • Molecular Formula : C11_{11}H11_{11}Cl2_{2}N
  • Molar Mass : 93.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antiproliferative Activity : Studies have shown that derivatives of pyridine can exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to 4-(2-pyridinyl)benzenamine have demonstrated IC50_{50} values ranging from 1.45 to 4.25 μM against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Cell Cycle Arrest : Research indicates that these compounds can induce G2/M phase arrest in cancer cells, suggesting a targeted mechanism that disrupts normal cell cycle progression, potentially leading to apoptosis in malignant cells .

Table 1: Biological Activity Summary

Activity Type IC50_{50} (μM) Cell Lines Tested Notes
Antiproliferative1.45 - 4.25HEp-2, NCI-H460, LN-229Strong activity observed with selective toxicity
Cell Cycle Arrest-Various Cancer Cell LinesInduces G2/M phase accumulation
Antiviral ActivityNot significantBroad panel of virusesMajority showed no antiviral effects

Case Studies

  • Anticancer Properties : A study evaluated the antiproliferative effects of several pyridine derivatives, including this compound. Results indicated selective toxicity towards cancer cells over normal peripheral blood mononuclear cells (PBMC), highlighting a promising therapeutic window for cancer treatment .
  • Antimicrobial Activity : Another investigation into pyridine-based compounds demonstrated their antimicrobial properties against various strains including Staphylococcus pneumoniae and Escherichia coli. The presence of additional functional groups enhanced the antimicrobial efficacy significantly .
  • Anti-inflammatory Effects : Pyridine derivatives have also been noted for their anti-inflammatory activities by inhibiting key inflammatory mediators such as COX-2 and iNOS in cellular models, suggesting potential applications in treating inflammatory diseases .

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

4-pyridin-2-ylaniline;dihydrochloride

InChI

InChI=1S/C11H10N2.2ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H

InChI Key

HKVGTYKEOTUJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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